molecular formula C9H10ClNO3 B3045883 N-{[5-(2-chloroacetyl)furan-2-yl]methyl}acetamide CAS No. 115865-57-1

N-{[5-(2-chloroacetyl)furan-2-yl]methyl}acetamide

Cat. No. B3045883
M. Wt: 215.63 g/mol
InChI Key: CECVWYQULDGTQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05308857

Procedure details

A solution of 5-acetylaminomethyl-2-chloroacetylfuran (39.9 g) and diaminomethylenethiourea (21.9 g) in ethanol (400 ml) was refluxed for two hours with stirring. The solvent was evaporated in vacuo and the residue was dissolved in water (300 ml). The solution was basified with an aqueous potassium carbonate. The resulting precipitate was collected by filtration, washed with water and recrystallized from a mixture of methanol, tetrahydrofuran and diisopropyl ether to afford 4-(5-acetylaminomethylfuran-2-yl)-2-(diaminomethyleneamino)thiazole (24.1 g).
Quantity
39.9 g
Type
reactant
Reaction Step One
Quantity
21.9 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][CH2:5][C:6]1[O:10][C:9]([C:11](=O)[CH2:12]Cl)=[CH:8][CH:7]=1)(=[O:3])[CH3:2].[NH2:15][C:16](=[N:18][C:19]([NH2:21])=[S:20])[NH2:17]>C(O)C>[C:1]([NH:4][CH2:5][C:6]1[O:10][C:9]([C:11]2[N:21]=[C:19]([N:18]=[C:16]([NH2:17])[NH2:15])[S:20][CH:12]=2)=[CH:8][CH:7]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
39.9 g
Type
reactant
Smiles
C(C)(=O)NCC1=CC=C(O1)C(CCl)=O
Name
Quantity
21.9 g
Type
reactant
Smiles
NC(N)=NC(=S)N
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water (300 ml)
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from a mixture of methanol, tetrahydrofuran and diisopropyl ether

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NCC1=CC=C(O1)C=1N=C(SC1)N=C(N)N
Measurements
Type Value Analysis
AMOUNT: MASS 24.1 g
YIELD: CALCULATEDPERCENTYIELD 46.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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